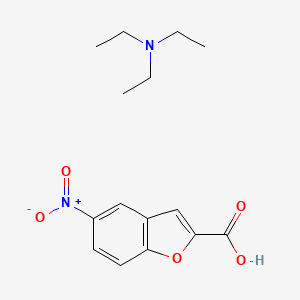

N,N-Diethylethanamine;5-nitro-1-benzofuran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

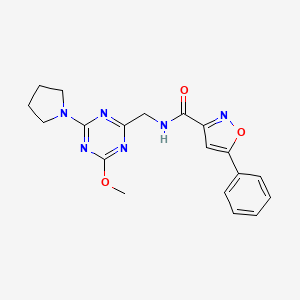

N,N-Diethylethanamine;5-nitro-1-benzofuran-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of biochemistry and pharmacology to study its mechanism of action and its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Colour-constitution Relationships in Dyes : N,N-Diethylethanamine derivatives have been studied for their roles in synthesizing disperse dyes, specifically focusing on color variations due to electronic and steric effects of substituents. Research highlights the synthesis of blue azo disperse dyes, demonstrating the influence of acylamino substituents on dye colors through solvatochromic effects in different solvents (Peters & Chisowa, 1993).

Antileukemic Compounds : The synthesis of compounds utilizing 5-Nitro-1-Benzofuran-2-Carboxylic Acid derivatives has shown significant antitumor activities against P388 lymphocytic leukemia in mice. This research underscores the potential of these compounds in developing antileukemic treatments (Denny et al., 1976).

Material Science and Environmental Studies

Solvent Effects in Deamination Reactions : Studies on solvent effects in deamination reactions of compounds related to N,N-Diethylethanamine highlight the impact of solvent polarity on the stereochemistry of the products. This research has implications for understanding and optimizing chemical processes involving nitrogen compounds (Banert et al., 2010).

Disinfection By-Product Formation : Research on tertiary amine structure, including derivatives of N,N-Diethylethanamine, and their interaction with chloramine treatments in water, provides insights into the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen. This study is crucial for understanding the environmental impact of nitrogenous compounds in water treatment processes (Selbes et al., 2013).

Pharmacological Research

- Dual Action Inhibitors of Aldehyde Dehydrogenase : Compounds incorporating N,N-Diethylethanamine have been identified as potential dual-action inhibitors of aldehyde dehydrogenase, with implications for treating alcohol dependence. This research merges the mechanisms of action of disulfiram and cyanamide, offering a new approach to alcohol deterrent therapies (Conway et al., 1999).

Analytical Chemistry and Labelling Techniques

- Functionalised Probes for Amino Acids Labelling : Studies on the fluorescent labelling of α-amino acids at their N or C terminals, using derivatives related to N,N-Diethylethanamine, have led to the synthesis of compounds with strong fluorescence. This research contributes to the development of novel probes for bioanalytical applications, enhancing the detection and study of biological molecules (Frade et al., 2007).

Propiedades

IUPAC Name |

N,N-diethylethanamine;5-nitro-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO5.C6H15N/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8;1-4-7(5-2)6-3/h1-4H,(H,11,12);4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTZRLOBUJHDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethylammonium 5-nitrobenzofuran-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2573108.png)

![2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid](/img/structure/B2573109.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573110.png)

![11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione](/img/structure/B2573112.png)

![8,9-dimethoxy-N-(4-methylbenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2573115.png)

![3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2573118.png)

![(1H-indol-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2573122.png)

![Methyl 6-methyl-2-(pyridin-2-ylcarbonyl)-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridine-10-carboxylate](/img/structure/B2573127.png)

![2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2573129.png)